Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone is a member of coumestans.
Demethylwedelolactone is a natural product found in Hypericum erectum, Eclipta alba, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6468-55-9
VCID: VC21343638
InChI: InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H
SMILES:
Molecular Formula: C15H8O7
Molecular Weight: 300.22 g/mol

Demethylwedelolactone

CAS No.: 6468-55-9

Cat. No.: VC21343638

Molecular Formula: C15H8O7

Molecular Weight: 300.22 g/mol

* For research use only. Not for human or veterinary use.

Demethylwedelolactone - 6468-55-9

CAS No. 6468-55-9
Molecular Formula C15H8O7
Molecular Weight 300.22 g/mol
IUPAC Name 1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one
Standard InChI InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H
Standard InChI Key LUTYTNLPIUCKBJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O

Chemical Properties and Structure

Demethylwedelolactone (DWEL) is classified as a coumestan compound, characterized by its unique benzofuro[3,2-c]benzopyran-6-one structure. It exists in both its natural form and as various derivatives, including the sulfated form.

Basic Chemical Information

The basic chemical information for demethylwedelolactone is summarized in the following table:

ParameterDemethylwedelolactoneDemethylwedelolactone Sulfate
CAS Number6468-55-91318240-80-0
Molecular FormulaC₁₅H₈O₇C₁₅H₈O₁₀S
Molecular Weight300.22 g/mol380.28 g/mol
IUPAC Name1,3,8,9-Tetrahydroxy-6H-benzofuro[3,2-c]benzopyran-6-oneDemethylwedelolactone 3-sulfate
SynonymsNorwedelolactone, Desmethylwedelolactone, 1,3,8,9-TetrahydroxycoumestanDemethylwedelolactone 3-sulfate

Demethylwedelolactone derives its name from being a demethylated form of wedelolactone, another bioactive coumestan compound . The compound features a complex heterocyclic structure with multiple hydroxyl groups, which contribute to its biological activities and chemical properties.

Physical Properties

Physical Characteristics

Demethylwedelolactone presents as a yellow powder with distinctive physical and solubility properties that are significant for research and pharmaceutical applications.

PropertyValue
Physical AppearanceYellow powder
Melting Point>360°C
Boiling Point531.4±35.0°C (Predicted)
Density1.827±0.06 g/cm³ (Predicted)
pKa7.07±0.20 (Predicted)

Solubility Profile

The solubility profile of demethylwedelolactone is important for experimental design and formulation considerations:

Compound FormSolubility
DemethylwedelolactoneSoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Demethylwedelolactone SulfateSoluble in methanol, ethanol, ethyl acetate; slightly soluble in petroleum ether; insoluble in water

Biological Activities

Anti-cancer Properties

Demethylwedelolactone has demonstrated significant anti-cancer activities, particularly against breast cancer cells. The compound exhibits multiple mechanisms that contribute to its potential as an anti-cancer agent.

Research has shown that DWEL exhibits potent anti-invasive effects on human MDA-MB-231 breast cancer cells, which are highly invasive and metastatic . These effects are observed at sub-lethal or non-toxic concentrations, making DWEL particularly interesting for potential therapeutic applications.

Mechanism of Action

The anti-cancer activities of demethylwedelolactone are mediated through several molecular pathways:

  • Inhibition of matrix metalloproteinases (MMPs) - DWEL reduces the activity and expression of MMP-2 and MMP-9, which are enzymes involved in extracellular matrix degradation and cancer cell invasion .

  • Modulation of signaling pathways - DWEL blocks the IκB-α/NFκB and MEK/ERK signaling pathways, which are critical for cancer cell migration, invasion, and survival .

  • Inhibition of focal adhesion kinase (FAK) - Treatment with DWEL leads to reduced phosphorylation of FAK, which plays a key role in cell motility and invasion .

  • Suppression of anchorage-independent growth - DWEL inhibits colony formation in soft agar assays, indicating its ability to prevent cancer cell proliferation under conditions that mimic metastatic dissemination .

Research Findings

Effects on Breast Cancer Cells

Studies on MDA-MB-231 breast cancer cells have provided valuable insights into the anti-cancer properties of demethylwedelolactone. Key findings include:

  • Cytotoxicity: WEL and DWEL exhibited significant cytotoxicity at concentrations of 25-100 μM after 24 hours of treatment .

  • Cell Motility Inhibition: In scratch motility assays, DWEL-treated cells showed significantly decreased wound closure activity compared to untreated cells .

  • Cytoskeletal Alterations: DWEL treatment led to disruption of the actin cytoskeleton, which is critical for cell movement and invasion .

  • Invasion Inhibition: Boyden chamber assays demonstrated that DWEL pretreatment decreased the invasive capacity of MDA-MB-231 cells in a dose-dependent manner .

  • MMP Inhibition: DWEL inhibited MMP-2 and MMP-9 activity, which correlates with reduced metastatic potential of tumor cells .

In Vivo Studies

The anti-metastatic effects of demethylwedelolactone have been corroborated by in vivo studies using nude mice models:

  • Lung Colonization: DWEL treatment suppressed the ability of MDA-MB-231 cells to colonize the lungs of nude mice following intravenous injection .

  • Metastasis Reduction: Histological examination revealed that DWEL-treated groups exhibited reduced metastasis compared to control groups .

  • Tumor Burden: Both the size and total weight of lungs were significantly decreased in DWEL-treated groups compared to positive control groups, indicating reduced tumor burden .

These findings provide compelling evidence for the anti-metastatic potential of demethylwedelolactone and its derivatives in vivo.

Comparative Efficacy

Research indicates that demethylwedelolactone (DWEL) exhibits more potent anti-invasive and kinase inhibitory effects than its related compound wedelolactone (WEL) . This comparative advantage makes DWEL particularly interesting for further development as an anti-cancer agent.

The enhanced potency of DWEL may be attributed to structural differences that affect its binding affinity to target proteins and its ability to modulate key signaling pathways involved in cancer progression.

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